Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
Propriétés
IUPAC Name |
ethyl 4-[(3-nitrophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6/c1-2-28-20(25)19-17(29-13-14-7-6-10-16(11-14)23(26)27)12-18(24)22(21-19)15-8-4-3-5-9-15/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJJLVDTTUXKST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Modifications and Substituent Effects
The target compound’s analogs differ in substituents at positions 1, 4, and 5, impacting their physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups : The 3-nitrobenzyloxy group in the target compound enhances anticonvulsant activity (ED₅₀: 0.0143 mmol/kg) compared to analogs lacking nitro substituents .
- Thienopyridazine Derivatives: The thieno[3,4-d]pyridazine scaffold (e.g., compound 21 in ) introduces a fused ring system, altering solubility and receptor binding profiles.
Crystallographic and Hydrogen Bonding Analysis
- Crystal Packing : The target compound’s analog (C27H32ClN3O5) crystallizes in a triclinic system (space group P1) with intermolecular N–H···O and O–H···Cl hydrogen bonds, stabilizing its 3D structure .
- Hydrogen Bond Networks : Nitro and carbonyl groups participate in graph-set motifs (e.g., R₂²(8) rings), critical for molecular recognition in drug-receptor interactions .
Q & A
Q. What are the established synthetic routes for Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, and how can purity be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the dihydropyridazine core via cyclocondensation of hydrazine derivatives with diketones or ketoesters.
- Step 2 : Introduction of the 3-nitrobenzyloxy group through nucleophilic substitution or Mitsunobu reactions .
- Step 3 : Esterification to attach the ethyl carboxylate moiety. To optimize purity:
- Use column chromatography (silica gel, hexane/EtOAc gradient) for intermediate purification.
- Monitor reaction progress via TLC and HPLC (>95% purity threshold) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer: Key techniques include:
- NMR : H and C NMR to verify substituent positions (e.g., nitrobenzyloxy proton shifts at δ 5.2–5.5 ppm, pyridazine carbonyl at δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] (expected m/z ~437.12 for CHNO).
- IR : Detect carbonyl stretches (1670–1750 cm) and nitro group vibrations (~1520 cm) .
Q. What are the solubility and stability profiles under varying experimental conditions?
Methodological Answer:
- Solubility : Highly soluble in DMSO and DMF; sparingly soluble in water (<0.1 mg/mL). Pre-solubilize in DMSO for biological assays .
- Stability : Degrades under prolonged UV exposure. Store at -20°C in amber vials. Monitor stability via LC-MS over 72 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
Methodological Answer:
- Modification Sites :
- Nitrobenzyl Group : Replace with electron-withdrawing groups (e.g., CN, CF) to enhance electrophilicity.
- Ethyl Ester : Hydrolyze to carboxylic acid for improved solubility or modify with prodrug moieties .
- Assays :
- Screen derivatives against target enzymes (e.g., kinase inhibition assays) and compare IC values.
- Use molecular docking (AutoDock Vina) to predict binding affinities to active sites .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks :
- Standardize assay conditions (e.g., ATP concentration in kinase assays).
- Validate cell lines via STR profiling to rule out contamination .
- Mechanistic Studies :
- Perform pull-down assays with biotinylated probes to confirm direct target engagement.
- Use knockout cell lines to verify specificity .
Q. How can reaction pathways for functional group transformations be optimized to reduce byproducts?
Methodological Answer:
- Nitro Reduction : Catalytic hydrogenation (H, Pd/C) at 40 psi, 25°C, to avoid over-reduction. Monitor by H NMR for amine intermediate .
- Ester Hydrolysis : Use LiOH in THF/HO (1:1) at 0°C to prevent decarboxylation. Quench with Amberlite IR-120 resin .
- Byproduct Mitigation : Employ flow chemistry for precise control of residence time and temperature .
Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Omics Approaches :
- Proteomics : SILAC labeling to identify differentially expressed proteins post-treatment.
- Metabolomics : LC-MS/MS to track changes in metabolic pathways (e.g., TCA cycle intermediates) .
- In Vivo Models :
- Use zebrafish xenografts for real-time imaging of antitumor effects.
- Validate findings with murine PK/PD studies (plasma t ~3–5 hours) .
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